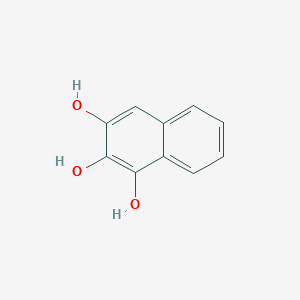![molecular formula C23H31N3O B14305687 5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-83-5](/img/structure/B14305687.png)
5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrazine ring substituted with a dodecyloxyphenyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the dodecyloxyphenyl intermediate: This step involves the alkylation of phenol with dodecyl bromide in the presence of a base such as potassium carbonate to form 4-(dodecyloxy)phenol.
Nitration and reduction: The 4-(dodecyloxy)phenol is then nitrated using a nitrating agent like nitric acid to form 4-(dodecyloxy)nitrobenzene, which is subsequently reduced to 4-(dodecyloxy)aniline using a reducing agent such as iron powder and hydrochloric acid.
Formation of the pyrazine ring: The 4-(dodecyloxy)aniline is then reacted with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the pyrazine ring.
Introduction of the carbonitrile group: Finally, the pyrazine derivative is treated with a cyanating agent, such as cyanogen bromide, to introduce the carbonitrile group, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Coupling Reactions: Palladium catalysts and organoboron compounds for Suzuki coupling.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
科学研究应用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: : The compound can be used in the production of advanced materials, such as liquid crystals, polymers, and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The dodecyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The carbonitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile: Similar structure but with a shorter alkyl chain, which may affect its solubility and biological activity.
5-[4-(Methoxy)phenyl]pyrazine-2-carbonitrile: Contains a methoxy group instead of a dodecyloxy group, leading to different physicochemical properties.
5-[4-(Dodecyloxy)phenyl]pyrimidine-2-carbonitrile: Similar structure but with a pyrimidine ring instead of a pyrazine ring, which may influence its reactivity and biological activity.
Uniqueness: : 5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile is unique due to the combination of its long alkyl chain, which enhances lipophilicity, and its pyrazine ring, which provides aromatic stability and potential for diverse chemical modifications. This combination makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
120777-83-5 |
|---|---|
分子式 |
C23H31N3O |
分子量 |
365.5 g/mol |
IUPAC 名称 |
5-(4-dodecoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C23H31N3O/c1-2-3-4-5-6-7-8-9-10-11-16-27-22-14-12-20(13-15-22)23-19-25-21(17-24)18-26-23/h12-15,18-19H,2-11,16H2,1H3 |
InChI 键 |
IKHMFZJVURCZAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
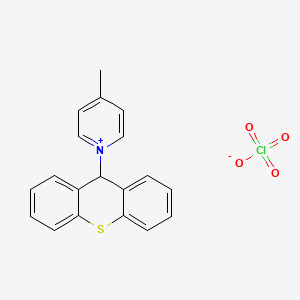
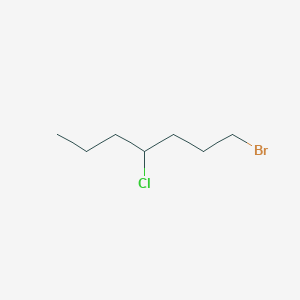
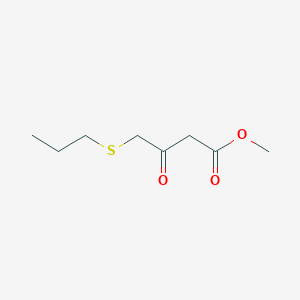

![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
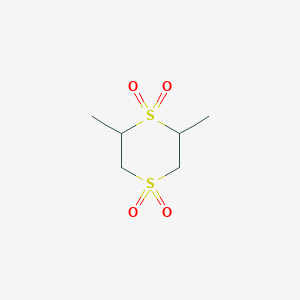

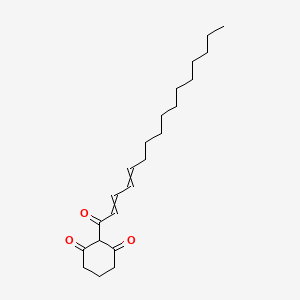

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

